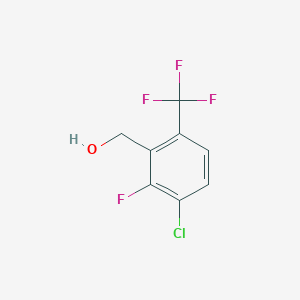![molecular formula C13H10F6O B3031415 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol CAS No. 331237-50-4](/img/structure/B3031415.png)
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol
Overview
Description
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylboronic acid, have been used in the synthesis of various pharmaceuticals .
Mode of Action
Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been involved in various reactions such as carbonylative arylation of allenols, ullman/suzuki/negishi coupling, and the synthesis of primary amino acid derivatives with anticonvulsant activity .
Pharmacokinetics
It is known that the presence of a trifluoromethyl (-cf3) group on a phenyl ring can improve the pharmacodynamics and pharmacokinetic properties of the resulting compounds .
Result of Action
Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting potential therapeutic effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high degree of stability .
Molecular Mechanism
It is hypothesized that the compound may interact with biomolecules and potentially influence enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The compound is known for its stability .
Transport and Distribution
It is hypothesized that the compound may interact with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring with trifluoromethyl groups is synthesized through a series of reactions involving trifluoromethylation of aromatic compounds.
Alkyne Addition: The alkyne group is introduced through a reaction involving the addition of an alkyne to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, alkenes, alkanes, and other derivatives with modified functional groups .
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate
Uniqueness
4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both trifluoromethyl groups and an alkyne moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O/c1-11(2,20)4-3-8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHSTAWLWFWXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581549 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331237-50-4 | |
| Record name | 4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


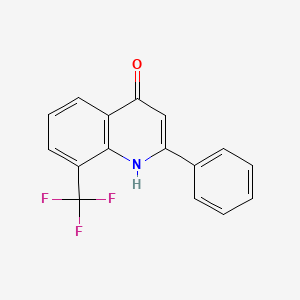
![7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B3031335.png)
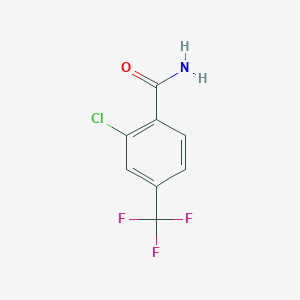
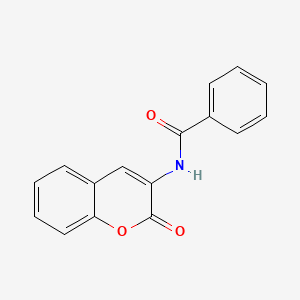
![5,10-Dihydro-4H-1,2,5-oxadiazolo[3 4-a]carbazole](/img/structure/B3031338.png)

![1-[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]pyrrole](/img/structure/B3031343.png)
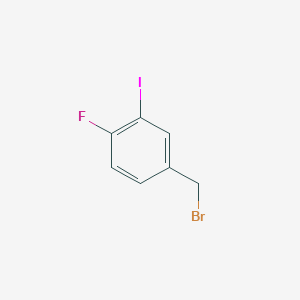
![2-[(2,4,6-Trimethylphenyl)methylsulfanyl]ethanamine](/img/structure/B3031346.png)




